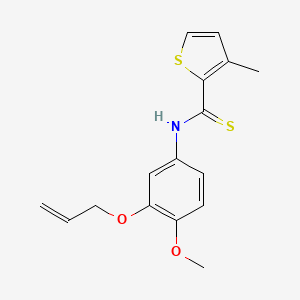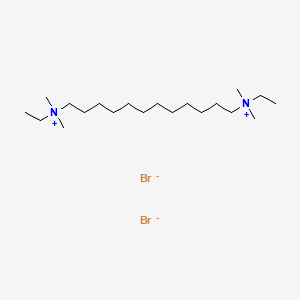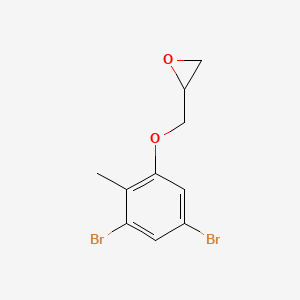
1,3,5-Trithiane, 2,4,6-tris(4-methoxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Trithiane, 2,4,6-tris(4-methoxyphenyl)-: is a chemical compound with the molecular formula C24H24O3S3. It is a derivative of trithiane, a heterocyclic compound consisting of a six-membered ring with alternating methylene bridges and thioether groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Trithiane, 2,4,6-tris(4-methoxyphenyl)- typically involves the reaction of 4-methoxybenzaldehyde with hydrogen sulfide in the presence of an acid catalyst. The reaction proceeds through the formation of a dithioacetal intermediate, which subsequently undergoes cyclization to form the trithiane ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5-Trithiane, 2,4,6-tris(4-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1,3,5-Trithiane, 2,4,6-tris(4-methoxyphenyl)- has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,3,5-Trithiane, 2,4,6-tris(4-methoxyphenyl)- involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to the modulation of biological activities. The specific pathways involved include oxidative stress response and enzyme inhibition .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Trithiane: The parent compound with a simpler structure.
2,4,6-Trimethyl-1,3,5-trithiane: A derivative with methyl groups instead of methoxy groups.
Trithioanisaldehyde: Another derivative with similar structural features.
Uniqueness
1,3,5-Trithiane, 2,4,6-tris(4-methoxyphenyl)- is unique due to its methoxy substituents, which impart distinct electronic and steric properties.
Propriétés
Numéro CAS |
5692-49-9 |
|---|---|
Formule moléculaire |
C24H24O3S3 |
Poids moléculaire |
456.6 g/mol |
Nom IUPAC |
2,4,6-tris(4-methoxyphenyl)-1,3,5-trithiane |
InChI |
InChI=1S/C24H24O3S3/c1-25-19-10-4-16(5-11-19)22-28-23(17-6-12-20(26-2)13-7-17)30-24(29-22)18-8-14-21(27-3)15-9-18/h4-15,22-24H,1-3H3 |
Clé InChI |
HZHATLMQXZNESN-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2SC(SC(S2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















